molecular formula C15H18O4 B8271537 8-Epihelenalin CAS No. 97643-91-9

8-Epihelenalin

Cat. No.: B8271537
CAS No.: 97643-91-9
M. Wt: 262.30 g/mol
InChI Key: ZVLOPMNVFLSSAA-GSNHZRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epihelenalin is a sesquiterpene lactone and the C-8 epimer of helenalin . It is isolated from the aerial parts of Inula hupehensis and exhibits anti-inflammatory activity . It has a role as a metabolite, an anti-inflammatory agent, and a plant metabolite . It is also a semitterpene lactone with anti-tumor activity that can be isolated from Inula britannica L. var. chinensis .


Molecular Structure Analysis

The molecular formula of this compound is C15H18O4 . It is a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound, a secondary alcohol, and a sesquiterpene lactone .


Physical and Chemical Properties Analysis

This compound has a melting point of 183-185 °C and a predicted boiling point of 473.0±45.0 °C . Its predicted density is 1.25±0.1 g/cm3 . The predicted pKa is 13.29±0.60 .

Mechanism of Action

8-Epihelenalin exhibits anti-inflammatory and anti-tumor activities . The exact mechanism of action is not specified in the search results.

Properties

CAS No.

97643-91-9

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(3aS,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1

InChI Key

ZVLOPMNVFLSSAA-GSNHZRAGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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